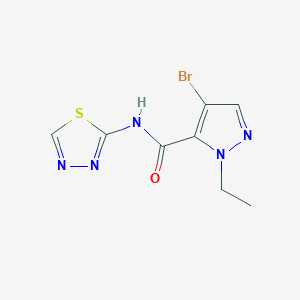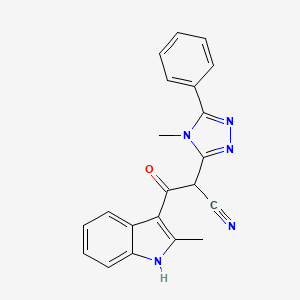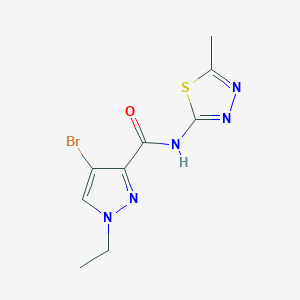![molecular formula C16H16N4O2 B7532114 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide, also known as IMB-X, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide can inhibit the activity of certain enzymes and proteins that are involved in disease progression, leading to the suppression of inflammatory responses, the reduction of oxidative stress, and the promotion of cell survival.
Biochemical and Physiological Effects:
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of amyloid beta accumulation in the brain, and the improvement of cognitive function in animal models of Alzheimer's disease. In addition, 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide has been shown to protect against oxidative stress-induced cell damage, reduce inflammation, and promote cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide in lab experiments is its potent activity against a variety of diseases, making it a promising candidate for drug development. However, one of the limitations of using 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of new disease targets for 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide. In addition, further studies are needed to elucidate the mechanism of action of 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide and to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is a promising chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. Its potent activity against a variety of diseases, anti-inflammatory, antioxidant, and neuroprotective properties, and wide range of biochemical and physiological effects make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide involves the reaction of 3-(imidazol-1-ylmethyl)benzoic acid with 5-methyl-1,2-oxazole-3-carboxaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain pure 3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide.
Propiedades
IUPAC Name |
3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12-7-15(19-22-12)9-18-16(21)14-4-2-3-13(8-14)10-20-6-5-17-11-20/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHHHFWLQUDZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2=CC=CC(=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B7532035.png)
![4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7532050.png)
![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)


![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7532087.png)




![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)
